

# Elucidation of Novel 1,3-Thiazolidine-4-carbohydrazide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

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This technical guide provides a comprehensive overview of the structure elucidation of novel **1,3-thiazolidine-4-carbohydrazide** derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details common synthetic pathways and methodologies for their characterization using various spectroscopic and crystallographic techniques.

## Synthesis of 1,3-Thiazolidine Derivatives

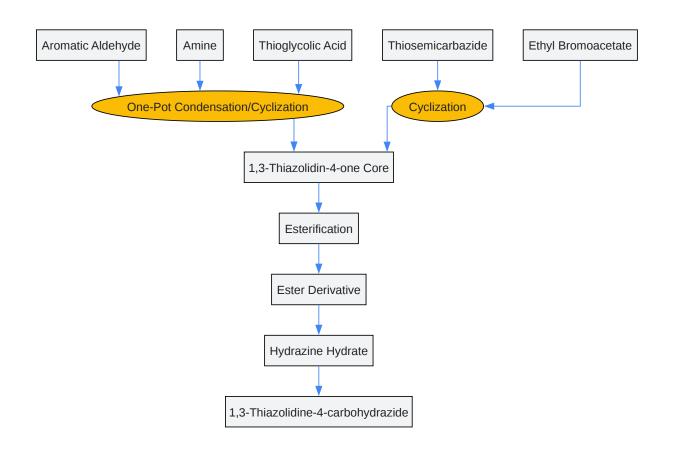
The synthesis of **1,3-thiazolidine-4-carbohydrazide** derivatives often involves a multi-step process. A common approach begins with the synthesis of a **1,3-thiazolidin-4-one** core, which can be subsequently functionalized to yield the desired carbohydrazide.

A prevalent method for the synthesis of the 1,3-thiazolidin-4-one scaffold is the one-pot condensation/cyclization reaction involving an aromatic aldehyde, an amine, and thioglycolic acid.[1] The resulting thiazolidinone can then be further modified. For instance, an ester group can be introduced, followed by reaction with hydrazine hydrate to form the carbohydrazide.[2]

Another synthetic route involves the reaction of a thiosemicarbazide derivative with an appropriate reagent like ethyl bromoacetate in the presence of a base.[3][4]

The following diagram illustrates a general workflow for the synthesis of **1,3-thiazolidine-4-carbohydrazide** derivatives.





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Caption: General synthetic workflows for **1,3-thiazolidine-4-carbohydrazide** derivatives.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of **1,3-thiazolidine-4-carbohydrazide** and related derivatives.

2.1. Synthesis of Ethyl 3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propionates[1]



To a solution of ethyl 3-aminopropionate hydrochloride (10 mmol) in freshly distilled toluene (15 mL), an aromatic aldehyde (15 mmol) is added under an inert atmosphere. The mixture is stirred for 5 minutes, followed by the addition of mercaptoacetic acid (20 mmol). After another 5 minutes of stirring, N,N-diisopropylethylamine (DIPEA, 13 mmol) is added. The reaction mixture is then heated at 110–115 °C for 36 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

#### 2.2. Synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazide[2]

Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate is added to absolute ethanol (10 mL), followed by the addition of hydrazine hydrate (0.082 mmol, 99% w/w, 4 mL). The mixture is refluxed for 6 hours and then cooled to room temperature. The resulting precipitate is filtered, dried, and recrystallized from ethanol.

#### 2.3. Synthesis of (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide[3][4]

4-Salicyloyl thiosemicarbazide (2.11 g, 0.01 mol), ethyl bromoacetate (1.67 g, 0.01 mol), and sodium acetate (3.28 g, 0.04 mol) are added to 40 ml of ethyl alcohol in a round-bottom flask. The mixture is stirred for 10 minutes, then slowly warmed to boiling and stirred for 10 hours. After cooling to room temperature, 40 ml of water is added, and the mixture is left to stand for 12 hours. The resulting precipitate is filtered and recrystallized with ethyl alcohol.

## **Structure Elucidation Data**

The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic and crystallographic techniques.

#### 3.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the elucidation of the molecular structure.

Table 1: Representative <sup>1</sup>H NMR and <sup>13</sup>C NMR Data for 1,3-Thiazolidine Derivatives



Compound Class	Functional Group	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Reference(s)
N-substituted carboxylic acid hydrazide derivatives	=CH	7.96–8.68	147.7–152.9	[5]
NH	11.20–12.28	-	[5]	
C=O	-	161.9–172.3	[5]	
2,3-disubstituted- 1,3-thiazolidin-4- one derivatives	CH (SCHN)	6.17–5.50	61.3–69.1	[1][5]
CH <sub>2</sub> -S	3.38–3.82	32.59–39.18	[1]	
Pyrazoline- thiazolidine-4- one derivatives	Amide NH	8.96–9.67	-	[1]
Pyrazoline CH₃	2.16–2.33, 3.08– 3.12	-	[1]	
Pyrazoline C	-	107.83–108.38, 150.45–150.65	[1]	_
2-(2,4-Dioxo-1,3- thiazolidin-3- yl)acetohydrazid e	NH	9.25	-	[2]
NH <sub>2</sub>	4.23	-	[2]	
CH <sub>2</sub> (thiazolidine)	4.14	34.6	[2]	_
CH <sub>2</sub> (acetyl)	4.47	52.4	[2]	
C=O	-	162.4, 168.6, 171.0	[2]	



Table 2: Representative IR and Mass Spectrometry Data for 1,3-Thiazolidine Derivatives

Compound Class	Technique	Characteristic Peaks/Values	Reference(s)
Ethyl 3-(2-aryl-4-oxo- thiazolidin-3-yl)- propionates	IR (cm <sup>-1</sup> )	1712–1728 (C=O, ester)	[1]
3-(2-Aryl-4-oxo- thiazolidin-3-yl)- propanoic acids	IR (cm <sup>-1</sup> )	1662–1743 (C=O, carboxylic acid)	[1]
Pyrazoline- thiazolidine-4-one derivatives	IR (cm <sup>-1</sup> )	1652–1686 (C=O, amide)	[1]
(Z)-Methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)-thiazolidin-5-ylidene)acetate	IR (cm <sup>-1</sup> )	3085 (Ar-CH), 2970 (Ali-CH), 1710, 1695 (C=O), 1620 (C=N), 1609 (Ar-C=C)	[6]
3-((5-(4- chlorophenyl)-1,3,4- oxadiazol-2- yl)methyl)thiazolidine- 2,5-dione	LC-MS (m/z)	309.3 (M+)	[2]
3-((5-(4- methoxyphenyl)-1,3,4- oxadiazol-2- yl)methyl)thiazolidine- 2,5-dione	LC-MS (m/z)	305.3 (M+)	[2]

#### 3.2. X-ray Crystallography



Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including stereochemistry.[7]

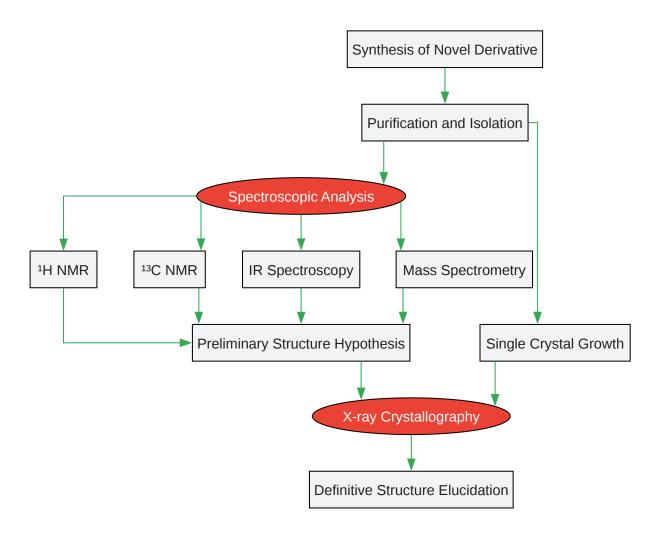
Table 3: Crystal and Structure Refinement Data for (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide[3][4]

Parameter	Value
Chemical formula	C10H9N3O3S
Molar mass	251.26 g/mol
Crystal system	Monoclinic
Space group	P21/c
a (Å)	18.788 (2)
b (Å)	8.9334 (10)
c (Å)	12.7969 (14)
β (°)	92.667 (2)
Volume (ų)	2145.6 (4)
Z	8
Radiation type	Μο Κα
Absorption correction	Multi-scan
$R[F^2 > 2\sigma(F^2)]$	0.037
wR(F²)	0.103
Goodness-of-fit (S)	0.99

The five-membered thiazolidinone ring in this structure adopts a slightly twisted conformation. [3][4] The planarity of the molecule is stabilized by an intramolecular N—H···(O,S) hydrogen bond.[3][4] In the crystal structure, molecules are linked by N—H···O and O—H···O hydrogen bonds, forming sheets.[3][4]



The following diagram illustrates the logical workflow for the structure elucidation of novel **1,3-thiazolidine-4-carbohydrazide** derivatives.



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Caption: Logical workflow for structure elucidation.



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